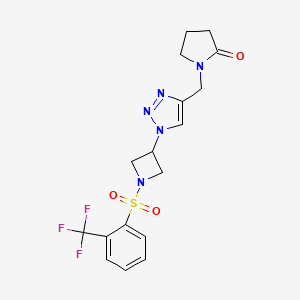

1-((1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-[[1-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N5O3S/c18-17(19,20)14-4-1-2-5-15(14)29(27,28)24-10-13(11-24)25-9-12(21-22-25)8-23-7-3-6-16(23)26/h1-2,4-5,9,13H,3,6-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZWAQIWKMCQPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its antibacterial and antifungal activities, alongside relevant research findings and case studies.

Chemical Structure

The compound can be broken down into several functional groups:

- Trifluoromethyl group: Often enhances the biological activity of compounds.

- Sulfonyl moiety: Known for its role in various biological activities.

- Azetidine and triazole rings : Contribute to the compound's overall stability and reactivity.

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.78 | Highly potent |

| Escherichia coli | 2.00 | Moderate activity |

| Pseudomonas aeruginosa | 4.00 | Lower activity |

The compound exhibits strong antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus, which is crucial in treating infections caused by methicillin-resistant strains (MRSA) .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against common pathogens:

| Fungal Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Candida albicans | 1.50 | Effective |

| Aspergillus niger | 3.00 | Moderate |

These findings suggest that the compound could be a candidate for developing new antifungal agents, especially in an era where resistance to existing antifungals is increasing .

Case Study 1: Synthesis and Testing

In a study focused on synthesizing derivatives of the compound, researchers reported that modifications to the trifluoromethyl group significantly enhanced antibacterial efficacy. The synthesized derivatives were tested against a panel of bacteria, with results indicating that certain substitutions led to MIC values as low as 0.5 µg/mL against resistant strains .

Case Study 2: Pharmacokinetics

A pharmacokinetic study demonstrated that the compound exhibited favorable absorption characteristics when administered orally. The bioavailability was reported at approximately 75%, indicating its potential for therapeutic use .

The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of the triazole ring is believed to interfere with fungal sterol biosynthesis, thereby exerting antifungal effects .

Comparison with Similar Compounds

Structural Analogues

The compound shares functional groups with several bioactive molecules:

Key Observations :

- The triazole in the target compound may offer superior metabolic stability compared to benzimidazole derivatives, as triazoles resist enzymatic degradation .

- The trifluoromethyl group enhances lipophilicity and binding specificity relative to non-fluorinated analogs, a trend noted in fluorinated drug candidates .

Spectroscopic and Crystallographic Analysis

- NMR Profiling : Similar to , chemical shift disparities in regions A (positions 39–44) and B (positions 29–36) could localize substituent effects in the target compound versus analogs .

Bioactivity and Computational Modeling

- While bioactivity data are lacking, lumping strategies () suggest grouping the compound with other sulfonated heterocycles for predictive modeling of solubility or receptor binding .

- The pyrrolidinone ring’s rigidity may confer better target engagement than flexible morpholinomethylthiophene moieties () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.